molecular formula C7H6Br2O B046405 3,5-Dibromoanisole CAS No. 74137-36-3

3,5-Dibromoanisole

Cat. No. B046405
Key on ui cas rn: 74137-36-3
M. Wt: 265.93 g/mol
InChI Key: OQZAQBGJENJMHT-UHFFFAOYSA-N
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Patent
US07906540B2

Procedure details

step 1—A solution of 1,3-dibromo-5-fluoro-benzene (CASRN 1435-51-4), MeONa (1 equivalent) and DMF were stirred overnight under an N2 atmosphere at RT. The volatile solvents were removed in vacuo and the residue partitioned between Et2O and water. The organic phase was washed with 5% NaOH, water and brine, dried (MgSO4), filtered and evaporated to afford 1,3-dibromo-5-methoxy-benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MeONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[C:4]([Br:9])[CH:3]=1.[CH3:10][O:11][Na]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[C:6]([O:11][CH3:10])[CH:5]=[C:4]([Br:9])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)Br
Name
MeONa
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between Et2O and water
WASH
Type
WASH
Details
The organic phase was washed with 5% NaOH, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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